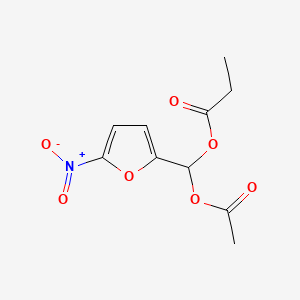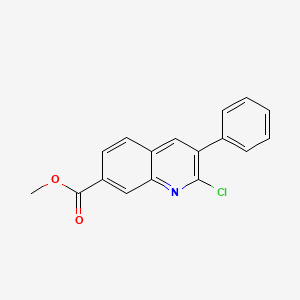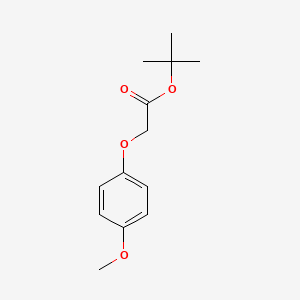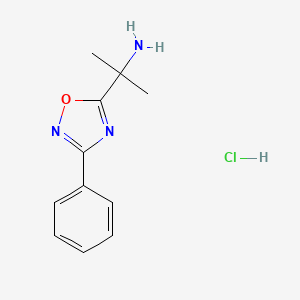
Nitrofuraldehyde Diacetate Propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrofuraldehyde Diacetate Propionate is a chemical compound with the molecular formula C10H11NO7 and a molecular weight of 257.197 g/mol . It is also known by its chemical name, Acetoxy (5-nitrofuran-2-yl)methyl Propionate . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitrofuraldehyde Diacetate Propionate typically involves the reaction of 5-nitro-2-furaldehyde with acetic anhydride and propionic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine , to facilitate the acetylation and propionylation processes. The reaction mixture is then purified through recrystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Nitrofuraldehyde Diacetate Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Nitrofuraldehyde Diacetate Propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of Nitrofuraldehyde Diacetate Propionate involves its interaction with cellular components. The compound can form reactive intermediates that interact with nucleic acids and proteins, leading to the inhibition of cellular processes. The nitro group in the compound is reduced to form reactive nitrogen species, which can cause oxidative stress and damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-furaldehyde Diacetate: Similar in structure but lacks the propionate group.
Nitrofurantoin: A related compound with antimicrobial properties.
Nitrofurazone: Another nitrofuran derivative with similar chemical properties.
Uniqueness
Nitrofuraldehyde Diacetate Propionate is unique due to its combination of acetoxy and propionyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H11NO7 |
|---|---|
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
[acetyloxy-(5-nitrofuran-2-yl)methyl] propanoate |
InChI |
InChI=1S/C10H11NO7/c1-3-9(13)18-10(16-6(2)12)7-4-5-8(17-7)11(14)15/h4-5,10H,3H2,1-2H3 |
InChI-Schlüssel |
DEUWIXJHKNLXMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)
